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Compound of Interest

Compound Name: Cangrelor Impurity 4

Cat. No.: B601633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of Cangrelor, a

potent intravenous P2Y12 inhibitor. Understanding and controlling impurities in active

pharmaceutical ingredients (APIs) is critical for ensuring the safety, efficacy, and quality of the

final drug product. This document summarizes the known and potential impurities of Cangrelor,

their origins, and the analytical methodologies used for their identification and quantification.

Introduction to Cangrelor and its Impurities
Cangrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial

role in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1] Its rapid

onset and offset of action make it a valuable therapeutic option in the setting of percutaneous

coronary intervention (PCI).[2]

The manufacturing process of Cangrelor, as well as its storage and handling, can lead to the

formation of various impurities. These can be broadly categorized as:

Process-related impurities: Intermediates, by-products, and unreacted starting materials from

the synthetic route.

Degradation products: Formed due to the degradation of the Cangrelor molecule under

various stress conditions such as acidic, basic, and oxidative environments.[3][4]
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Forced degradation studies have shown that Cangrelor is sensitive to acidic, basic, and

oxidative conditions, while it remains stable under thermal and photolytic stress.[3] These

studies are instrumental in identifying potential degradation products and developing stability-

indicating analytical methods.

Known Impurities and Degradation Products
Several process-related impurities and degradation products of Cangrelor have been identified

and characterized. A comprehensive study identified a total of six degradation products,

designated as DP-1 to DP-6, with three of them being previously unreported.[3] Additionally,

specific impurities are monitored as part of the quality control of the drug substance.

Data Presentation: Quantitative Analysis of Cangrelor
Impurities
The following table summarizes the known impurities of Cangrelor, including their names,

molecular formulas, and molecular weights. While specific quantitative data from batch

analyses are often proprietary, typical acceptance criteria for impurities in drug substances are

guided by ICH Q3A/Q3B principles. Generally, for individual identified impurities, the limit is in

the range of 0.05% to 0.2%, and the total impurities are controlled to be between 0.5% to 1.5%.

[4]
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Impurity Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Category

Cangrelor 6-

Amino Triol

Impurity

163706-51-2 C₁₃H₁₆F₃N₅O₄S 395.36 Process-related

Cangrelor

Phosphate

Impurity (Impurity

2)

847460-53-1
C₁₆H₂₃F₃N₅O₇PS

₂
549.48 Process-related

Cangrelor

Impurity 4
1830294-26-2 C₂₂H₂₈F₃N₅O₇S₂ 595.61 Process-related

Cangrelor Dimer 2353388-08-4
C₃₂H₄₄F₆N₁₀O₁₃

P₂S₄
1080.90 Process-related

Cangrelor

Sulfoxide
Not Available

C₁₇H₂₁Cl₂F₃N₅N

a₄O₁₃P₃S₂
880.27

Degradation

Product

Des Ribose

Cangrelor

Impurity

1830294-25-1 C₁₁H₁₄F₃N₅S₂ 337.39 Process-related

N-Nitroso

Cangrelor
Not Available

C₁₇H₂₀Cl₂F₃N₆N

a₄O₁₃P₃S₂
893.27 Potential Impurity

2-Thioadenosine 43157-50-2 C₁₀H₁₃N₅O₄S 299.31 Starting Material

Experimental Protocols
The identification, characterization, and quantification of Cangrelor impurities rely on a

combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for
Related Substances
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A robust, stability-indicating HPLC method is essential for the routine quality control of

Cangrelor and for monitoring its stability.

Methodology:

Chromatographic System: A standard HPLC system equipped with a UV detector.

Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

Mobile Phase A: 15 mmol·L⁻¹ ammonium phosphate and sodium perchlorate solution, with

the pH adjusted to 7.0 using phosphoric acid.

Mobile Phase B: Acetonitrile.

Elution: Gradient elution.

Flow Rate: 1.0 mL·min⁻¹.

Detection Wavelength: 242 nm.

Column Temperature: 30 °C.

This method has been validated for its ability to separate Cangrelor from its known impurities

and degradation products, ensuring accurate quantification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC/QTOF/MS/MS) for Structural
Elucidation
For the structural characterization of unknown impurities and degradation products, high-

resolution mass spectrometry coupled with liquid chromatography is the technique of choice.

Methodology:

LC System: An ultra-high-performance liquid chromatography (UHPLC) system for optimal

separation.
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Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer capable of

high-resolution mass measurements and MS/MS fragmentation.

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

Data Acquisition: Full scan MS and data-dependent MS/MS acquisition to obtain precursor

and product ion information.

This technique provides accurate mass measurements for elemental composition

determination and fragmentation patterns that help in elucidating the chemical structures of the

impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Definitive Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of isolated

impurities.

Methodology:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments: A suite of 1D and 2D NMR experiments are typically performed, including:

¹H NMR

¹³C NMR

Correlation Spectroscopy (COSY)

Heteronuclear Single Quantum Coherence (HSQC)

Heteronuclear Multiple Bond Correlation (HMBC)

Sample Preparation: Impurities are first isolated, typically by preparative HPLC, and then

dissolved in a suitable deuterated solvent.
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The data from these experiments provide detailed information about the connectivity of atoms

within the molecule, allowing for definitive structure elucidation.

Mandatory Visualizations
Cangrelor's Mechanism of Action: P2Y12 Receptor
Signaling Pathway
Cangrelor exerts its antiplatelet effect by antagonizing the P2Y12 receptor. The following

diagram illustrates the signaling pathway initiated by ADP binding to the P2Y12 receptor and

the point of inhibition by Cangrelor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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